![molecular formula C7H8O3 B2419335 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 176027-94-4](/img/structure/B2419335.png)

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid

概要

説明

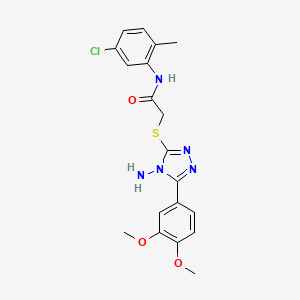

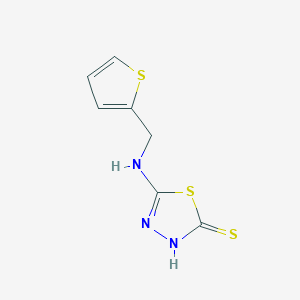

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the molecular formula C7H8O3 . It has a molecular weight of 140.14 . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid can be represented by the SMILES string OC([C@H]1[C@H]2[C@@H]1C(CC2)=O)=O . The InChI code for the compound is 1S/C7H8O3/c8-4-2-1-3-5(4)6(3)7(9)10/h3,5-6H,1-2H2,(H,9,10) .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid .

Physical And Chemical Properties Analysis

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is a solid at room temperature . It has a molecular weight of 140.14 .

科学的研究の応用

Stereoselective Synthesis and Biological Activities

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives have been explored for their biological activities and synthesis methods. For instance, a stereoselective synthesis method was developed for a 3-beta fluoro derivative of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a glutamate analogue known for anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002). Additionally, efficient synthesis processes have been developed for various analogues, including LY354740 and its phosphonic acid analogue, recognized for their potent activity as metabotropic glutamate receptor agonists (Krysiak et al., 2010).

Conformational Studies

Research has also focused on understanding the conformational aspects of compounds incorporating the 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid framework. Studies have demonstrated diverse biological activities for bicyclo[3.1.0]hexane and its heteroanalogues, leading to their use as conformationally locked analogues in various applications (Jimeno et al., 2011).

Pharmaceutical Applications

The compound and its analogues have been synthesized for potential pharmaceutical applications. For example, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared and evaluated for their antimalarial activities (Ningsanont et al., 2003). Moreover, research has been conducted on the synthesis of conformationally locked carbocyclic nucleosides based on the 6-oxobicyclo[3.1.0]hexane scaffold, with some showing antiviral activity (Comin et al., 2003).

Molecular Modifications and Pharmacology

Significant work has been done on the chemical modification of the bicyclo[3.1.0]hexane ring and its impact on pharmacology. One study reported the synthesis and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as metabotropic glutamate receptor 2 antagonists, highlighting the chemical versatility of this structure (Yasuhara et al., 2006).

Safety And Hazards

The safety information for 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

将来の方向性

特性

IUPAC Name |

2-oxobicyclo[3.1.0]hexane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-2-1-3-5(4)6(3)7(9)10/h3,5-6H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIOQBDYJXJVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2C1C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2419255.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419256.png)

![5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2419258.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2419260.png)

![N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2419263.png)

![3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2419269.png)

![2,5-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2419271.png)

![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2419273.png)